1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one
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Overview
Description
“1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one” is a chemical compound. It is a derivative of pyrazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Chemical Reactions Analysis
Specific chemical reactions involving “1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one” are not mentioned in the sources I have. Pyrazole derivatives, in general, are known to participate in a variety of chemical reactions due to their versatile structure .Scientific Research Applications
Energetic Materials and Explosives
The nitro group in 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanone imparts energetic properties. Researchers have explored its potential as a building block for high-energy density materials (HEDMs) and explosives. For instance, derivatives like N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine have been designed and synthesized for improved explosive performance . Additionally, compounds like 3,4-dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine exhibit superior thermal stability and may find applications as heat-resistant energetic materials .
Medicinal Chemistry and Drug Development
Researchers have investigated the pharmacological potential of related compounds containing the pyrazole moiety. While not specifically 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanone, similar structures have been synthesized and evaluated. For example, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazoles were tested for anti-tubercular activity against Mycobacterium tuberculosis strains .
Mechanism of Action
Target of Action
Similar compounds have been evaluated for anti-tubercular potential againstMycobacterium tuberculosis .
Mode of Action
It’s worth noting that similar compounds have shown potent activity against mycobacterium tuberculosis
Biochemical Pathways
Related compounds have shown to interact with theLeishmania major pteridine reductase 1 (LmPTR1) pocket, which is an active site in the biochemical pathway .
Pharmacokinetics
Similar compounds have shown great thermal stability , which could potentially impact their bioavailability.
Result of Action
Similar compounds have shown potent anti-tubercular activity , suggesting that they may have significant effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, similar compounds have shown great thermal stability , suggesting that they are also heat-resistant energetic materials. This implies that they can maintain their efficacy and stability even in high-temperature environments.
properties
IUPAC Name |
1-(3,5-dimethyl-4-nitropyrazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-4-7(10(12)13)5(2)9(8-4)6(3)11/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWZEPXLZCUCNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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